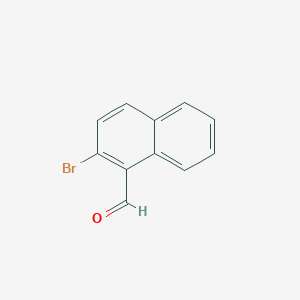
2-Bromo-1-naphthaldehyde
概要
説明
2-Bromo-1-naphthaldehyde is a chemical compound that serves as a versatile building block in organic synthesis. It is characterized by the presence of a bromine atom attached to the first carbon of the naphthalene ring and an aldehyde group at the second position. This structure allows it to participate in various chemical reactions and makes it a valuable precursor for the synthesis of a wide range of compounds, including sensors in supramolecular chemistry and molecular recognition .
Synthesis Analysis
The synthesis of compounds related to 2-Bromo-1-naphthaldehyde involves several methods. For instance, 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone analogs are synthesized from 2,3-dibromo-1,4-naphthoquinone, demonstrating the reactivity of brominated naphthoquinones as precursors . Additionally, 1-[N-(2-bromophenyl)]naphthaldimine is synthesized and its crystal structure determined, showcasing the potential for creating complex structures from brominated aldehydes . Furthermore, bromodimethylsulfonium bromide is used as a catalyst for the synthesis of 1-[(alkylthio)(phenyl)methyl]-naphthalene-2-ol, indicating the utility of brominated compounds in multi-component condensation reactions .
Molecular Structure Analysis
The molecular structure of related brominated naphthalene derivatives has been extensively studied. For example, the crystal structure of 1-[N-(2-bromophenyl)]naphthaldimine reveals an intramolecular hydrogen bond, which influences the stability and conformation of the molecule . Similarly, the molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone are investigated using single crystal X-ray diffraction, providing insight into the intermolecular interactions and arrangement of these molecules .
Chemical Reactions Analysis
2-Bromo-1-naphthaldehyde and its derivatives are involved in various chemical reactions. For instance, o-Bromobenzaldehydes, which share a similar bromo-aldehyde motif, undergo palladium-catalyzed annulation reactions with carbonyl compounds to produce naphthol and naphthalene derivatives . Additionally, 2-bromobenzaldehydes react with arylhydrazines to form 1-aryl-1H-indazoles, demonstrating the reactivity of the bromo-aldehyde group in the presence of a palladium catalyst .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-1-naphthaldehyde derivatives are influenced by their molecular structure. The presence of the bromine atom and the aldehyde group affects the compound's spectroscopic properties, as seen in the IR, NMR, and UV measurements of 1-[N-(2-bromophenyl)]naphthaldimine . The compound 2-bromo-1-naphthol is used as a chromogen in immunohistochemistry due to its insolubility in aqueous solutions and resistance to light, indicating the practical applications of brominated naphthalene derivatives .
科学的研究の応用
Specific Scientific Field
This research falls under the field of Organic Chemistry and Microbiology .
Comprehensive and Detailed Summary of the Application
The naphtholactam scaffold, which can be found in many natural products or bioactive compounds, has been reported to have antibacterial properties . In this research, a library of naphtholactams bearing various functional groups was synthesized and their biological evaluation against the bacterium Pseudomonas aeruginosa was conducted .
Detailed Description of the Methods of Application or Experimental Procedures
The synthesis of naphtholactams was accomplished through a concise three-step process, from readily available naphthaldehydes . The process involved a palladium-catalyzed C8-bromination followed by an oxidation/lactam formation sequence . The bromo intermediates could be synthesized by a C8-bromination of easily accessible 1-naphthaldehydes .
Safety And Hazards
2-Bromo-1-naphthaldehyde is classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
特性
IUPAC Name |
2-bromonaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIPTTLNJAQLLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466195 | |
| Record name | 2-Bromo-1-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-naphthaldehyde | |
CAS RN |
269066-75-3 | |
| Record name | 2-Bromo-1-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

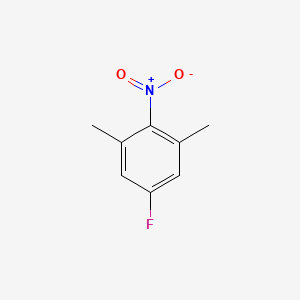

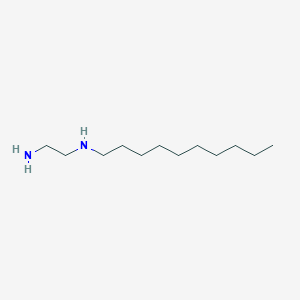
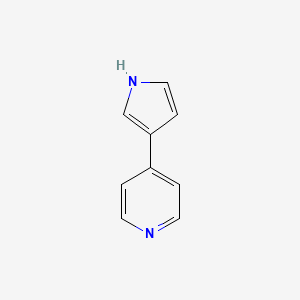
![2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1280574.png)





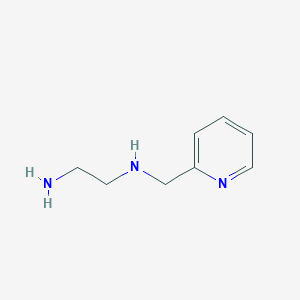
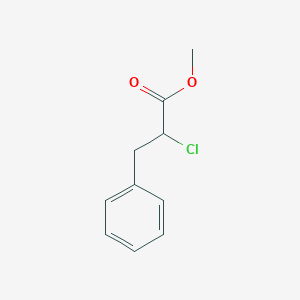
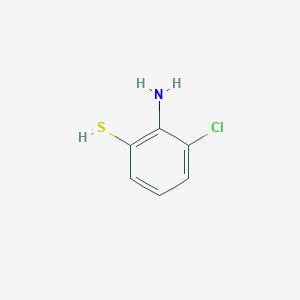
![(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1280597.png)